molecular formula C6H3BrFN3 B12513278 6-Amino-5-bromo-4-fluoronicotinonitrile

6-Amino-5-bromo-4-fluoronicotinonitrile

Cat. No.: B12513278
M. Wt: 216.01 g/mol
InChI Key: WNAIDVHVVIEDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-bromo-4-fluoronicotinonitrile is a chemical compound with the molecular formula C6H3BrFN3 and a molecular weight of 216.01 g/mol It is a derivative of nicotinonitrile, characterized by the presence of amino, bromo, and fluoro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-4-fluoronicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process generally includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromo-4-fluoronicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-Amino-5-bromo-4-fluoronicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-4-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-bromo-4-fluoronicotinonitrile is unique due to the combination of amino, bromo, and fluoro substituents on the nicotinonitrile scaffold. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H3BrFN3

Molecular Weight

216.01 g/mol

IUPAC Name

6-amino-5-bromo-4-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C6H3BrFN3/c7-4-5(8)3(1-9)2-11-6(4)10/h2H,(H2,10,11)

InChI Key

WNAIDVHVVIEDRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)Br)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.